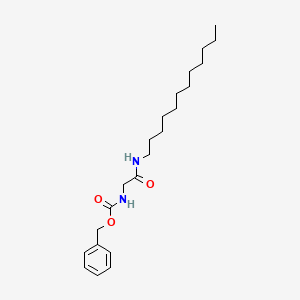![molecular formula C14H20N2O2 B12009840 N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide CAS No. 66258-29-5](/img/structure/B12009840.png)
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of an acetylamino group attached to a tetramethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide typically involves the acetylation of 2,3,5,6-tetramethylaniline. The process can be summarized as follows:
Starting Material: 2,3,5,6-tetramethylaniline.
Acetylation Reaction: The aniline derivative is reacted with acetic anhydride in the presence of a catalyst such as pyridine or a base like sodium acetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acetylation. The mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acetylamino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the acetylamino group. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying acetylation reactions and aromatic substitution mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide exerts its effects depends on its interaction with biological targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tetramethylphenyl ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-acetylamino)phenylacetamide: Similar structure but lacks the tetramethyl groups, leading to different chemical and biological properties.
N-(2,3,5,6-tetramethylphenyl)acetamide:
Uniqueness
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is unique due to the combination of the acetylamino group and the tetramethyl-substituted aromatic ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
Propriétés
Numéro CAS |
66258-29-5 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-(4-acetamido-2,3,5,6-tetramethylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-7-8(2)14(16-12(6)18)10(4)9(3)13(7)15-11(5)17/h1-6H3,(H,15,17)(H,16,18) |
Clé InChI |
BEVBUPBUAZWGSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1NC(=O)C)C)C)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12009776.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12009777.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)


![4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12009806.png)


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)

